molecular formula C6H13NO3S B7894607 [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol

Cat. No.: B7894607
M. Wt: 179.24 g/mol
InChI Key: XYBYLDAUSPCICO-ZCFIWIBFSA-N
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Description

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a methanesulfonyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol typically involves the functionalization of a preformed pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol is unique due to the presence of both a methanesulfonyl group and a hydroxymethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

[(2R)-1-methylsulfonylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBYLDAUSPCICO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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